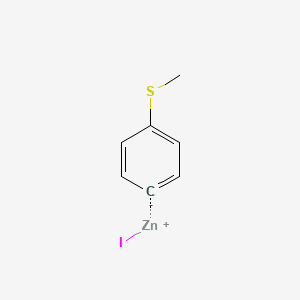

4-(Methylthio)phenylzinc iodide

Description

Evolution and Significance of Organozinc Chemistry

The journey of organozinc chemistry began in the mid-19th century, marking one of the earliest forays into the realm of organometallic compounds. uni-muenchen.de Initially, the low reactivity of simple dialkyl and diarylzinc compounds limited their widespread application compared to their more reactive organomagnesium (Grignard) and organolithium counterparts. However, this perceived drawback would later become a significant advantage. The highly covalent and less polar nature of the carbon-zinc bond renders these reagents less reactive towards many common functional groups such as esters, amides, and nitriles. organicreactions.org

A pivotal moment in the evolution of organozinc chemistry was the discovery that their reactivity could be dramatically enhanced and controlled through transmetalation to transition metals, most notably palladium and nickel. organicreactions.orgwikipedia.org This led to the development of powerful cross-coupling reactions, such as the Negishi coupling, which has become an indispensable tool for the formation of carbon-carbon bonds. wikipedia.org The ability to prepare organozinc reagents that contain a wide array of functional groups without the need for cumbersome protection-deprotection strategies has solidified their importance in the synthesis of complex molecules, including pharmaceuticals and natural products. organicreactions.org

Role of Arylzinc Halides as Versatile Synthetic Intermediates

Arylzinc halides, with the general formula Ar-Zn-X (where X is a halide), represent a particularly important subclass of organozinc reagents. They serve as versatile intermediates in a multitude of organic transformations, most prominently in palladium-catalyzed cross-coupling reactions. Their utility stems from a balanced reactivity profile: they are sufficiently nucleophilic to participate in catalytic cycles with transition metals but are generally unreactive towards many functional groups that would be incompatible with more reactive organometallics. researchgate.net

The preparation of arylzinc halides can be achieved through several methods, including the direct insertion of activated zinc into aryl halides or through transmetalation from other organometallic species. researchgate.net The presence of the halide atom on the zinc center also influences the reagent's solubility and reactivity. These reagents are crucial for the synthesis of biaryls, a common structural motif in medicinal chemistry and materials science.

Unique Contribution of 4-(Methylthio)phenylzinc Iodide within Functionalized Organometallics

Within the diverse family of arylzinc halides, this compound stands out as a reagent with specific and valuable characteristics. The presence of the methylthio (-SMe) group at the para-position of the phenyl ring imparts distinct electronic properties to the molecule. The sulfur atom, through its lone pairs, can act as an electron-donating group via resonance, thereby increasing the electron density of the aromatic ring. This electronic enrichment can influence the reactivity of the organozinc reagent in cross-coupling reactions.

The thioether functionality is a key feature in numerous biologically active compounds and functional materials. The ability to introduce this moiety as part of a pre-functionalized building block like this compound offers a strategic advantage in multi-step syntheses. It allows for the direct incorporation of the 4-(methylthio)phenyl group, streamlining synthetic routes and avoiding potentially harsh conditions that might be required to introduce the thioether at a later stage.

The following table outlines the key properties of this compound:

| Property | Value |

| Chemical Formula | C₇H₇ISZn |

| CAS Number | 307496-24-8 |

The strategic placement of the methylthio group offers a handle for further synthetic manipulations, should they be required, adding to the versatility of this organozinc reagent. The subsequent sections will delve deeper into the specific applications and research findings related to this compound, further elucidating its unique contributions to advanced organic synthesis.

Structure

3D Structure of Parent

Properties

IUPAC Name |

iodozinc(1+);methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7S.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLXURHFHNFSCY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=[C-]C=C1.[Zn+]I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ISZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 4 Methylthio Phenylzinc Iodide

Direct Oxidative Addition of Zinc to Aryl Halides

The most common and direct method for synthesizing 4-(Methylthio)phenylzinc iodide is through the oxidative addition of metallic zinc to 4-iodo-1-(methylthio)benzene. This reaction involves the insertion of a zinc atom into the carbon-iodine bond of the aryl halide. acs.orgacs.org

Catalytic Activation Systems for Direct Zincation

To facilitate the direct insertion of zinc, which can be a slow process, various catalytic systems have been developed to activate the zinc metal or the aryl halide. These systems enhance the reaction rate and yield, often allowing the reaction to proceed under milder conditions. nih.gov

The use of a catalytic amount of a silver(I) salt, such as silver acetate, has been shown to effectively promote the direct insertion of zinc into aryl iodides. researchgate.netunipi.it This method is particularly effective for a range of aryl iodides, including those with electron-donating groups. researchgate.net The resulting arylzinc iodides are formed under mild conditions and can be directly used in subsequent reactions like Negishi cross-coupling. researchgate.netresearchgate.net

A catalytic system composed of indium(III) chloride (InCl₃) and lithium chloride (LiCl) provides a convenient route for the preparation of polyfunctional arylzinc halides. researchgate.netdocumentsdelivered.com This method allows for the insertion of zinc powder into various aryl iodides in tetrahydrofuran (B95107) (THF) at elevated temperatures, achieving high yields. researchgate.netdocumentsdelivered.com The use of a co-solvent mixture of THF and N,N-dimethylpropyleneurea (DMPU) can accelerate the reaction and enable the synthesis of arylzinc reagents with ketone functionalities. researchgate.net

Electrochemical methods catalyzed by cobalt(II) salts offer an alternative approach to the synthesis of arylzinc compounds. electrochem.orggoogle.com This technique involves the electrolysis of a solution containing a cobalt salt, a zinc salt, a solvent, and the aryl halide at an inert cathode. google.com Cobalt(II) complexes with specific phosphine (B1218219) ligands have been shown to be effective catalysts for the formation of arylzinc compounds. acs.org The redox behavior of the cobalt complex plays a crucial role in its catalytic activity. acs.org This method can be performed in pure acetonitrile (B52724) and avoids the need for more reactive and less selective organometallic precursors. electrochem.org

Influence of Lithium Chloride as an Activating Additive

The addition of lithium chloride (LiCl) has a significant activating effect on the direct insertion of zinc into organic halides. organic-chemistry.orguni-muenchen.de While the exact mechanism was a subject of investigation, it is now understood that LiCl plays a crucial role in solubilizing the organozinc intermediates that form on the surface of the zinc metal. researchgate.netnih.govnsf.govnih.govacs.org This solubilization prevents the passivation of the zinc surface and allows the reaction to proceed to completion. organic-chemistry.orgresearchgate.net The presence of LiCl significantly enhances the reaction rate and yield, enabling the preparation of a wide array of functionalized arylzinc reagents at ambient or slightly elevated temperatures. organic-chemistry.org The effectiveness of different lithium salts in promoting the reaction correlates with their ability to solubilize the organozinc intermediates. nsf.govnih.govacs.org

Interactive Data Tables

Table 1: Comparison of Catalytic Systems for the Synthesis of Arylzinc Iodides

| Catalytic System | Precursor | Solvent | Temperature (°C) | Yield (%) | Reference |

| AgOAc (cat.) | Aryl Iodide | Ethereal | RT | High | researchgate.net |

| InCl₃ (cat.), LiCl | Aryl Iodide | THF | 50 | up to 95 | researchgate.netdocumentsdelivered.com |

| CoCl₂ (cat.), Electrochemical | Aryl Halide | Acetonitrile | RT | - | electrochem.orggoogle.com |

Table 2: Influence of Lithium Halides on Organozinc Reagent Formation

| Lithium Halide | Solubilizing Efficiency of Intermediate | Promotion of Macroscale Synthesis | Reference |

| LiF | Inefficient | Low | nsf.gov |

| LiCl | Efficient | High | nsf.govnih.govacs.org |

| LiBr | Efficient | High | nsf.gov |

| LiI | Efficient | High | nsf.gov |

| LiOTf | Inefficient | Low | nsf.gov |

Transmetalation Routes for this compound Formation

Transmetalation, the exchange of an organic group from one metal to another, represents a cornerstone in the synthesis of organozinc halides. This approach typically involves the initial formation of a more reactive organometallic species, such as an organolithium or a Grignard reagent, which is then reacted with a zinc halide salt.

From Organolithium Precursors

The preparation of this compound can be achieved through the intermediacy of 4-(methylthio)phenyllithium. This process begins with the deprotonation of thioanisole (B89551) or, more commonly, a halogen-lithium exchange from an aryl halide like 4-iodothioanisole (B1585971) or 4-bromothioanisole (B94970) at low temperatures (typically -78 °C) using an organolithium base such as n-butyllithium. The resulting aryllithium species is then quenched with a solution of zinc iodide (ZnI₂) in an ethereal solvent like tetrahydrofuran (THF).

This method's primary advantage is the high reactivity of the organolithium intermediate, which ensures a rapid and generally efficient transmetalation. However, the high reactivity of organolithiums can also be a drawback, as they may exhibit limited tolerance for other sensitive functional groups on the aromatic ring. The presence of lithium salts in the final organozinc solution can also influence its subsequent reactivity in cross-coupling reactions. researchgate.netreddit.com

A general representation of this two-step, one-pot synthesis is shown below:

Step 1: Formation of the Aryllithium Reagent

Step 2: Transmetalation to the Arylzinc Iodide

From Grignard Reagents

An alternative and often more functional-group-tolerant transmetalation route proceeds via a Grignard reagent intermediate. The required 4-(methylthio)phenylmagnesium halide is prepared by the reaction of magnesium metal with 4-bromothioanisole or 4-iodothioanisole in THF. The subsequent addition of zinc iodide to this Grignard solution results in a magnesium-zinc (B8626133) exchange, yielding the desired this compound.

This method is widely utilized due to the milder nature of Grignard reagents compared to their organolithium counterparts, which allows for a broader substrate scope. A significant consideration in this approach is the presence of magnesium halide salts (MgXI) in the final product mixture, which can form a complex with the organozinc reagent (ArZnI·MgXI). reddit.comresearchgate.net The presence of these salts can impact the solubility and reactivity of the organozinc species. reddit.com

| Precursor | Reagents | Intermediate | Final Product |

| 4-Bromothioanisole | 1. Mg, THF2. ZnI₂ | 4-(Methylthio)phenylmagnesium bromide | This compound |

| 4-Iodothioanisole | 1. Mg, THF2. ZnI₂ | 4-(Methylthio)phenylmagnesium iodide | This compound |

| Thioanisole | 1. n-BuLi, THF, -78°C2. ZnI₂ | 4-(Methylthio)phenyllithium | This compound |

| 4-Iodothioanisole | 1. n-BuLi, THF, -78°C2. ZnI₂ | 4-(Methylthio)phenyllithium | This compound |

Development of Rieke® Zinc Methodologies for Precursor Halides

A more direct route to arylzinc halides involves the oxidative addition of a highly reactive form of zinc metal directly into the carbon-halogen bond of an aryl halide. Rieke® Zinc, prepared by the reduction of zinc salts with a potent reducing agent like lithium naphthalenide, exhibits significantly higher reactivity than standard zinc dust. riekemetals.comacs.org This enhanced reactivity enables the direct insertion into the carbon-iodine bond of 4-iodothioanisole under mild conditions to form this compound. riekemetals.com

The key advantage of the Rieke® Zinc method is its ability to tolerate a wide array of sensitive functional groups, including esters, nitriles, and in this case, thioethers, which might be incompatible with the harsher conditions of organolithium or Grignard formation. riekemetals.com The reaction is typically carried out by stirring the aryl iodide with a slurry of the pre-prepared Rieke® Zinc in THF at or below room temperature. The resulting organozinc reagent is often used in situ for subsequent reactions. acs.org

Preparation of Solid Salt-Stabilized Organozinc Reagents Incorporating the 4-(Methylthio)phenyl Moiety

While typically prepared and used as solutions in THF, organozinc reagents can be isolated as solid, salt-stabilized complexes. A prominent method for achieving this involves the use of lithium chloride (LiCl). The direct insertion of commercially available zinc dust into aryl iodides, a process that is often sluggish in THF alone, is significantly accelerated by the presence of LiCl. organic-chemistry.orgacademie-sciences.fr

Reactivity and Synthetic Applications of 4 Methylthio Phenylzinc Iodide in Carbon Carbon Bond Formation

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. mdpi-res.com Among these, the Negishi coupling, which utilizes organozinc reagents, is particularly noteworthy for its broad scope and functional group compatibility. nih.gov Organozinc halides, such as 4-(methylthio)phenylzinc iodide, are key players in these reactions due to their ability to readily undergo transmetalation with transition metal complexes. nih.gov

Palladium-Catalyzed Negishi Coupling

The palladium-catalyzed Negishi coupling is a powerful method for forging new carbon-carbon bonds. This reaction typically involves the coupling of an organozinc compound with an organic halide or pseudohalide in the presence of a palladium catalyst. mdpi.com The general catalytic cycle involves oxidative addition of the organic halide to a low-valent palladium species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the cross-coupled product and regenerate the active palladium catalyst. nih.gov

The Negishi coupling of this compound with various aryl halides and pseudohalides provides a direct route to biaryl compounds containing a methylthio moiety. This transformation is highly efficient and tolerates a wide range of substituents on the aryl halide partner. For instance, the coupling of this compound with different aryl iodides proceeds smoothly to yield the corresponding 4-arylthioanisoles. The reaction conditions are generally mild, and the presence of the thioether functionality does not typically interfere with the catalytic process.

Aryl iodides are generally more reactive than aryl bromides in palladium-catalyzed cross-coupling reactions. nih.gov This difference in reactivity can be exploited for selective couplings in molecules containing multiple halogen atoms. The choice of palladium catalyst and ligands can also influence the efficiency and selectivity of the coupling reaction.

Table 1: Palladium-Catalyzed Negishi Coupling of this compound with Aryl Halides This table is representative and based on general principles of Negishi coupling; specific yields may vary based on reaction conditions.

| Entry | Aryl Halide | Catalyst | Ligand | Solvent | Product | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₄ | PPh₃ | THF | 4-Phenylthioanisole | >90 |

| 2 | 4-Bromoanisole | Pd₂(dba)₃ | XPhos | Dioxane | 4-(4-Methoxyphenyl)thioanisole | 85-95 |

| 3 | 1-Iodo-4-nitrobenzene | PdCl₂(dppf) | dppf | DMF | 4-(4-Nitrophenyl)thioanisole | 80-90 |

| 4 | 4-Iodotoluene | Pd(OAc)₂ | SPhos | Toluene | 4-(p-Tolyl)thioanisole | >90 |

The scope of the Negishi coupling extends to the use of heteroaryl halides and pseudohalides as coupling partners for this compound. This allows for the synthesis of a diverse array of aryl-heteroaryl compounds, which are prevalent scaffolds in medicinal chemistry and materials science. The reaction is compatible with a variety of heterocyclic systems, including pyridines, thiophenes, and oxazoles. nih.gov The choice of catalyst and reaction conditions can be crucial for achieving high yields, especially with more complex or sensitive heterocyclic substrates. rsc.org For example, the use of highly hindered ligands can prevent side reactions like β-hydride elimination. rsc.orgresearchgate.net

Table 2: Palladium-Catalyzed Negishi Coupling of this compound with Heteroaryl Halides This table is representative and based on general principles of Negishi coupling; specific yields may vary based on reaction conditions.

| Entry | Heteroaryl Halide | Catalyst | Ligand | Solvent | Product | Yield (%) |

| 1 | 2-Bromopyridine | Pd(PPh₃)₄ | PPh₃ | THF | 2-(4-(Methylthio)phenyl)pyridine | 85-95 |

| 2 | 3-Iodothiophene | PdCl₂(dppf) | dppf | DMF | 3-(4-(Methylthio)phenyl)thiophene | 80-90 |

| 3 | 2-Chloroquinoline | Pd₂(dba)₃ | XPhos | Dioxane | 2-(4-(Methylthio)phenyl)quinoline | 75-85 |

| 4 | 5-Bromopyrimidine | Pd(OAc)₂ | SPhos | Toluene | 5-(4-(Methylthio)phenyl)pyrimidine | 80-90 |

While there is no specific literature found detailing the asymmetric Negishi arylation of α-halocarbonyl compounds using this compound, the general methodology for such reactions has been established. nih.gov This transformation allows for the enantioselective synthesis of α-aryl carbonyl compounds. The key to achieving high enantioselectivity is the use of a chiral ligand that can effectively control the stereochemical outcome of the reductive elimination step. A variety of functional groups are often compatible with these reaction conditions. nih.gov

Stereoconvergent Negishi couplings are powerful transformations that allow for the synthesis of a single enantiomer of a product from a racemic starting material. nih.gov In the context of using an organozinc reagent like this compound, a stereoconvergent process would involve the coupling of this reagent with a racemic electrophile, such as a racemic α-halo ester, in the presence of a chiral palladium catalyst. This methodology has been successfully applied to the synthesis of secondary nitriles. nih.gov The success of these reactions often depends on the relative rates of oxidative addition, transmetalation, and reductive elimination, as well as the potential for racemization of the intermediate organopalladium species.

A significant advantage of the palladium-catalyzed Negishi coupling is its broad substrate scope and high functional group tolerance. organic-chemistry.org Organozinc reagents like this compound are compatible with a wide array of functional groups, including esters, amides, nitriles, ketones, and even some unprotected alcohols and amines. organic-chemistry.orgnih.gov This tolerance allows for the synthesis of complex molecules without the need for extensive protecting group strategies. The mild reaction conditions typically employed in Negishi couplings further contribute to their wide applicability. researchgate.net The thioether group in this compound is generally stable under these conditions, making it a versatile building block for the introduction of the 4-(methylthio)phenyl moiety. nih.gov

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a powerful tool for carbon-carbon bond formation, often providing unique reactivity compared to its palladium counterpart. researchgate.net The cross-coupling of organozinc reagents, known as the Negishi coupling, is a versatile method that benefits from the functional group tolerance and reactivity of nickel catalysts. researchgate.netscispace.com While specific studies detailing the extensive use of this compound are limited in publicly accessible literature, its reactivity can be inferred from studies on analogous arylzinc reagents.

The nickel-catalyzed cross-coupling of arylzinc reagents with alkyl halides and pseudohalides (such as tosylates) is a cornerstone of modern synthetic chemistry for forging C(sp²)-C(sp³) bonds. These reactions typically proceed under mild conditions and are compatible with a wide range of functional groups. orgsyn.org The general mechanism is thought to involve the oxidative addition of the alkyl halide to a Ni(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the cross-coupled product. wisc.edu

Research has shown that various nickel catalysts, often in combination with nitrogen- or phosphorus-based ligands, can effectively promote the coupling of arylzinc reagents with primary and secondary alkyl bromides and iodides. nih.govpsu.edu The presence of additives like 1,3-butadiene (B125203) has been found to be crucial in some cases to achieve high yields, particularly in the coupling with alkyl halides that are prone to side reactions. psu.edu

| Arylzinc Reagent | Alkyl Halide | Nickel Catalyst | Ligand/Additive | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| PhZnCl | n-Decyl bromide | NiCl₂ | Isoprene | THF | 92 | psu.edu |

| p-TolylZnCl | Cyclohexyl bromide | NiCl₂ | 1,3-Butadiene | THF | 85 | psu.edu |

| PhZnCl | n-Decyl chloride | NiCl₂ | 1,3-Butadiene | THF | 88 | psu.edu |

A significant advancement in nickel-catalyzed cross-coupling is the development of enantioselective variants, which allow for the synthesis of chiral molecules. These reactions typically employ a chiral ligand to control the stereochemical outcome of the reaction. Enantioconvergent couplings, where a racemic starting material is converted to a single enantiomer of the product, are particularly powerful. nih.gov

For instance, the nickel-catalyzed asymmetric cross-coupling of racemic propargylic halides with arylzinc reagents has been achieved using a commercially available NiCl₂·glyme complex and a pybox ligand. acs.org This demonstrates the potential for creating stereocenters adjacent to an aryl group. Similarly, enantioselective couplings of α-iodogermanes with alkylzinc reagents have been developed, highlighting the ongoing efforts to expand the scope of these reactions to include various main-group elements. researchgate.net

The choice of the chiral ligand is paramount in achieving high enantioselectivity in nickel-catalyzed cross-coupling reactions. Ligands such as pybox (pyridine-bis(oxazoline)) and its derivatives have proven to be effective in a variety of transformations. nih.govacs.org These ligands coordinate to the nickel center and create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer.

The development of new ligand scaffolds is an active area of research, with the aim of improving enantioselectivity and expanding the substrate scope. researchgate.netrsc.org For example, quinoline-based ligands have been synthesized and evaluated in the cross-coupling of arylzinc reagents with aryl chlorides. rsc.org The electronic and steric properties of the ligand can significantly influence the reaction's efficiency and selectivity.

| Reaction Type | Chiral Ligand | Key Features | Reference |

|---|---|---|---|

| Asymmetric coupling of racemic propargylic halides with arylzinc reagents | Pybox | Commercially available, provides high enantioselectivity. | acs.org |

| Enantioconvergent coupling of α-iodogermanes with alkylzinc reagents | PyBox derivatives | Access to products of opposite absolute configuration by tuning the ligand. | researchgate.net |

| Enantioconvergent C(sp³)–C(sp³) cross-coupling of allylic electrophiles | (S)-sBu-Pybox | Controls both enantio- and regioselectivity. | nih.gov |

The versatility of nickel-catalyzed cross-coupling reactions is further demonstrated by the wide range of electrophilic partners that can be employed. Beyond simple alkyl halides, more complex and functionalized electrophiles are also suitable coupling partners. This includes secondary benzylic esters, which can be coupled with dimethylzinc (B1204448) in a stereospecific manner using a thioether-containing directing group. scispace.comepa.gov

The scope of the reaction has been extended to include various heterocyclic substrates, which are important motifs in medicinal chemistry. nih.gov Furthermore, the development of cross-electrophile coupling, where two different electrophiles are coupled in the presence of a reductant, has broadened the synthetic possibilities. orgsyn.orgwisc.edu This approach avoids the pre-formation of an organometallic reagent.

Copper-Mediated and Catalyzed Reactions

Copper-based reagents and catalysts offer complementary reactivity to nickel and palladium in carbon-carbon bond formation. Organocopper reagents are well-known for their propensity to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.

The conjugate addition of organozinc reagents, often in the presence of a copper catalyst, is a powerful method for the formation of carbon-carbon bonds. harvard.eduharvard.edu This reaction, also known as a Michael-type addition, involves the 1,4-addition of the organometallic species to an α,β-unsaturated ketone, ester, or other Michael acceptor. The resulting enolate can then be trapped with an electrophile, providing a route to more complex structures.

Copper-Assisted Cross-Coupling Architectures

Copper-catalyzed cross-coupling reactions, particularly Negishi-type couplings, offer a cost-effective and low-toxicity alternative to traditional palladium and nickel catalysts. organic-chemistry.org While palladium catalysis is common for such transformations, copper(I) iodide has been shown to effectively catalyze the cross-coupling of diarylzinc reagents with aryl iodides under ligand-free conditions. organic-chemistry.orgthieme-connect.de These reactions typically proceed at elevated temperatures (e.g., 100 °C) in a polar solvent like N,N-dimethylformamide (DMF) and often require an additive like lithium chloride to enhance the reactivity of the organozinc species. organic-chemistry.orgthieme-connect.de The mechanism is believed to involve the formation of a diarylzincate complex with lithium chloride, which then undergoes transmetalation with copper(I) iodide to generate a reactive [Cu-Aryl] intermediate. organic-chemistry.org This intermediate then reacts with the aryl iodide to furnish the biaryl product. organic-chemistry.org

The methodology is tolerant of a wide array of functional groups on both the organozinc reagent and the aryl iodide, including esters, nitriles, and halides. organic-chemistry.orgthieme-connect.de For instance, the coupling of arylzinc reagents bearing alkoxy and alkyl groups proceeds efficiently. thieme-connect.de Although a specific example using this compound is not prominently documented, the established functional group tolerance suggests its compatibility in these copper-catalyzed systems. A representative example involves the coupling of di(p-tolyl)zinc with 4-iodo-N,N-dimethylaniline, catalyzed by CuI, which proceeds in high yield.

| Catalyst | Organozinc Reagent | Coupling Partner | Product | Yield |

| CuI (5 mol%) | Di(p-tolyl)zinc | 4-Iodo-N,N-dimethylaniline | 4-Methyl-4'-(dimethylamino)biphenyl | 88% |

Table 1: Representative Copper-Catalyzed Negishi Coupling of a Diarylzinc Reagent.

Cobalt-Catalyzed Transformations

Cobalt has emerged as an inexpensive and efficient catalyst for various transformations involving organozinc reagents, providing alternatives to more traditional precious metal catalysts.

The synthesis of carboxylic acids through the carboxylation of organometallic reagents with carbon dioxide (CO2) is a fundamental transformation. While the direct carboxylation of organozinc reagents can be achieved, transition metal catalysis can significantly facilitate the process. Cobalt-catalyzed reductive carboxylation of aryl halides with CO2 has been developed, proceeding under 1 atm of CO2 in the presence of a cobalt iodide/2,2'-bipyridine catalyst and zinc dust as a reductant. preprints.org This method converts various aryl bromides into their corresponding carboxylic acids. preprints.orgnih.gov

While this process involves the in-situ formation of an organometallic species from the aryl halide, direct carboxylation of pre-formed organozinc reagents is also a viable strategy. Though specific cobalt-catalyzed examples for this compound are not extensively detailed, related research shows that nickel and palladium catalysts can effectively couple organozinc reagents with CO2 at room temperature. qub.ac.uk Furthermore, functionalized organozinc reagents have been shown to undergo smooth, transition-metal-free addition to carbon dioxide in the presence of magnesium chloride, highlighting the inherent reactivity of the organozinc species towards CO2. organic-chemistry.org This suggests that a cobalt-catalyzed pathway for the direct carboxylation of this compound to produce 4-(methylthio)benzoic acid is a feasible, though underexplored, synthetic route.

| Catalyst System | Substrate | Product | Conditions |

| CoI2 / 2,2'-Bipyridine | Aryl Bromide | Aryl Carboxylic Acid | Zn dust, 1 atm CO2, 40 °C |

Table 2: General Conditions for Cobalt-Catalyzed Reductive Carboxylation of Aryl Bromides.

In Negishi-type cross-couplings, cobalt catalysts play a crucial role as an economical and reactive alternative to palladium and nickel. preprints.orgorganic-chemistry.org Cobalt catalysis enables the coupling of various functionalized organozinc reagents, including both alkyl and aryl variants, with a range of electrophiles like primary and secondary alkyl iodides. preprints.orgorganic-chemistry.org These reactions are often performed under mild conditions and tolerate sensitive functional groups such as esters and nitriles. acs.org

The use of CoCl2, often in the presence of a chelating nitrogen ligand like TMEDA (tetramethylethylenediamine) or a bipyridine derivative, facilitates the cross-coupling. preprints.orgacs.org Mechanistic studies suggest the potential involvement of radical intermediates in these transformations. preprints.org Cobalt-catalyzed Negishi couplings have been successfully applied to the synthesis of complex molecules, demonstrating high diastereoselectivity in certain cases. acs.org The versatility and functional group tolerance of this method make it a powerful tool for constructing C(sp2)-C(sp3) bonds.

| Catalyst System | Organozinc Reagent | Electrophile | Product | Yield |

| CoCl2 / Me4DACH / TBAI | (3-Cyanopropyl)zinc iodide | 1-Iodooctane | Undecanenitrile | 78% |

Table 3: Representative Cobalt-Catalyzed Negishi-Type Coupling of a Functionalized Alkylzinc Iodide. preprints.org

Rhodium-Catalyzed Enantioselective Conjugate Additions

Rhodium catalysis has been pivotal in developing asymmetric conjugate addition reactions. The Hayashi-Miyaura reaction, which traditionally uses arylboronic acids, has been adapted for organozinc halides. Stabilized arylzinc iodides, such as this compound, serve as effective nucleophiles in rhodium-catalyzed enantioselective conjugate additions to α,β-unsaturated ketones (enones). researchgate.netresearchgate.net

This improved protocol of the Hayashi reaction utilizes a chiral rhodium catalyst, often derived from a BINAP ligand, to achieve high enantioselectivity. researchgate.net The reaction conditions were optimized using phenylzinc iodide and 2-cyclohexen-1-one, affording the addition product in good yield and with excellent enantiomeric excess (ee). researchgate.net The methodology has been demonstrated to be broadly applicable to a variety of arylzinc iodides and enones, including those with functional groups that might not be tolerated in protocols requiring the synthesis of organolithium precursors. researchgate.netresearchgate.net This direct use of stabilized arylzinc iodides represents a more efficient and functional-group-tolerant approach to synthesizing chiral 3-aryl-substituted ketones. researchgate.net

| Catalyst System | Arylzinc Reagent | Enone | Product | Yield | ee |

| [Rh(acac)(C2H4)2] / (S)-BINAP | Phenylzinc iodide | 2-Cyclohexen-1-one | (S)-3-Phenylcyclohexan-1-one | 82% | 99% |

| [Rh(acac)(C2H4)2] / (S)-BINAP | 4-Methoxyphenylzinc iodide | 2-Cyclohexen-1-one | (S)-3-(4-Methoxyphenyl)cyclohexan-1-one | 80% | 99% |

Table 4: Rhodium-Catalyzed Enantioselective Conjugate Addition of Arylzinc Iodides to 2-Cyclohexen-1-one. researchgate.net

Transition Metal-Free Cross-Coupling Strategies

While transition metals are powerful catalysts, the development of metal-free cross-coupling reactions is a growing area of interest due to environmental and economic considerations. Arylzinc reagents have been shown to participate in cross-coupling with aryl and alkenyl halides without the need for a transition metal catalyst. researchgate.net These reactions are proposed to proceed through a single-electron transfer (SET) mechanism. researchgate.net An electron is transferred from the arylzinc reagent to the aryl halide, generating a radical anion which then engages in the coupling process. researchgate.net

These catalyst-free methods can exhibit high functional group tolerance, accommodating sensitive groups like esters and nitriles on both coupling partners. researchgate.net Although requiring specific conditions, such as photo-irradiation in some cases for related substrates, these strategies provide a valuable alternative to metal-catalyzed pathways for the formation of biaryl compounds. acs.orgresearchgate.net

Carbonyl Addition Reactions

The addition of organozinc reagents to carbonyl compounds like aldehydes and ketones is a fundamental C-C bond-forming reaction. While simple organozinc halides often exhibit low reactivity towards carbonyls, their reactivity can be significantly enhanced by the addition of Lewis acids or certain salts. organic-chemistry.org

It has been demonstrated that a variety of functionalized organozinc reagents undergo smooth addition to aldehydes and ketones at ambient temperature in the presence of stoichiometric amounts of magnesium chloride (MgCl2). organic-chemistry.org This method avoids the need for transition metal catalysts and is scalable, making it a practical approach for the synthesis of secondary and tertiary alcohols. The reaction shows broad functional group tolerance. organic-chemistry.org For example, the addition of a functionalized arylzinc reagent to an aldehyde proceeds in high yield to form the corresponding secondary alcohol. This approach is applicable to this compound for the synthesis of functionalized benzylic alcohols.

| Organozinc Reagent | Carbonyl Compound | Additive | Product | Yield |

| 4-Methoxyphenylzinc chloride | 4-Chlorobenzaldehyde | MgCl2 | (4-Chlorophenyl)(4-methoxyphenyl)methanol | 95% |

Table 5: Representative MgCl2-Mediated Addition of an Arylzinc Reagent to an Aldehyde. organic-chemistry.org

Stereoselective Addition to Aldehydes

The addition of organozinc reagents to aldehydes is a fundamental method for the synthesis of secondary alcohols. When conducted in the presence of a chiral catalyst, this reaction can proceed with high enantioselectivity, affording optically active alcohols that are valuable building blocks in medicinal chemistry and materials science. While specific studies on the stereoselective addition of this compound are not extensively documented, the general principles and catalytic systems developed for other arylzinc reagents are directly applicable.

The catalytic asymmetric addition of arylzinc reagents to aldehydes has been a subject of intensive research. acs.org A variety of chiral ligands, often amino alcohols or binaphthol (BINOL) derivatives, have been developed to induce high levels of stereocontrol. nih.govorganic-chemistry.org These catalysts typically form a chiral zinc-ligand complex in situ, which then coordinates with the aldehyde, directing the nucleophilic attack of the aryl group from the organozinc reagent to a specific face of the carbonyl. organic-chemistry.org

For instance, chiral phosphoramide (B1221513) ligands have been shown to be effective in promoting the addition of in situ generated arylzinc reagents to a wide range of aldehydes, yielding products with high enantioselectivities. nih.gov Similarly, chiral aziridine (B145994) alcohols have been employed as catalysts for the enantioselective addition of arylzinc species to aldehydes, resulting in high chemical yields and enantiomeric excesses (ee). researchgate.net The reaction of diphenylzinc (B92339) with aldehydes, catalyzed by a planar chiral ferrocene-based hydroxy oxazoline, has also been reported to produce secondary alcohols with up to 96% ee. researchgate.net

The general procedure for such a reaction would involve the in-situ formation of the this compound, followed by the addition of the aldehyde in the presence of a catalytic amount of a chiral ligand. The choice of solvent, temperature, and the specific chiral ligand are crucial parameters that influence both the yield and the enantioselectivity of the reaction.

Table 1: Representative Catalytic Enantioselective Addition of Arylzinc Reagents to Aldehydes This table presents a summary of findings from various studies on the catalytic enantioselective addition of arylzinc reagents to aldehydes, illustrating the potential reaction conditions and outcomes for this compound.

| Entry | Aldehyde | Arylzinc Reagent | Chiral Ligand/Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Ph₂Zn | (S)-2-Piperidinyl-1,1,2-triphenylethanol | Toluene | RT | 96 | 93 |

| 2 | 4-Chlorobenzaldehyde | Ph₂Zn | Chiral ferrocene-based hydroxy oxazoline | Toluene | RT | High | 96 |

| 3 | Cyclohexanecarboxaldehyde | Et₂Zn + ArI (in situ) | Chiral Phosphoramide | Toluene | RT | 85 | 95 |

| 4 | 1-Naphthaldehyde | Ph₂Zn | (R)-3,3'-Dianisyl-BINOL | Toluene | RT | 92 | 98 |

Addition to Ketones

The addition of organometallic reagents to ketones is a primary route for the synthesis of tertiary alcohols. However, ketones are generally less reactive electrophiles than aldehydes due to both steric hindrance and electronic effects. quora.com The two alkyl or aryl substituents on the carbonyl carbon of a ketone diminish its partial positive charge and sterically impede the approach of a nucleophile. quora.com

Consequently, the addition of organozinc reagents, including this compound, to ketones is significantly more challenging than the corresponding addition to aldehydes. The scientific literature on the direct addition of arylzinc iodides to ketones to form tertiary alcohols is limited, especially when compared to the wealth of information on their reactions with aldehydes.

While catalytic enantioselective additions of dialkylzinc reagents to ketones have been developed, achieving high yields and enantioselectivities with arylzinc reagents remains a formidable task. acs.orgnih.gov The lower reactivity of both the ketone substrate and the arylzinc nucleophile often necessitates harsher reaction conditions or more potent catalytic systems. nih.gov In many instances, competing side reactions, such as enolization of the ketone, can further diminish the yield of the desired tertiary alcohol. organic-chemistry.org

Some success has been achieved in the enantioselective addition of organozinc reagents to ketones using chiral phosphoramide-Zn(II) complexes as catalysts, which can activate both the nucleophile and the electrophile. organic-chemistry.org However, these methods have not been extensively applied to a broad range of arylzinc reagents and ketones. The development of general and efficient methods for the addition of arylzinc halides like this compound to ketones represents an ongoing challenge in synthetic organic chemistry. The successful realization of such a transformation would provide a valuable tool for the stereocontrolled synthesis of complex, chiral tertiary alcohols.

Mechanistic Investigations and Computational Studies Pertaining to 4 Methylthio Phenylzinc Iodide Reactivity

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

The catalytic cycle of cross-coupling reactions involving arylzinc reagents like 4-(methylthio)phenylzinc iodide, particularly in palladium- or nickel-catalyzed processes such as the Negishi coupling, generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle is typically initiated by the oxidative addition of an organic halide to a low-valent metal center, most commonly a Pd(0) or Ni(0) complex. This step involves the insertion of the metal into the carbon-halide bond, leading to a higher oxidation state of the metal, for instance, a Pd(II) species. The nature of the organic halide and the ligand environment of the metal catalyst are critical factors that influence the rate and efficiency of this step.

Following oxidative addition, the transmetalation step occurs, where the organic group from the organozinc reagent, in this case, the 4-(methylthio)phenyl group, is transferred to the metal center. This process involves the formation of an intermediate where both the organic group from the halide and the 4-(methylthio)phenyl group are attached to the metal. The facility of this step can be influenced by the nature of the halide on the zinc atom (iodide in this case) and the presence of any coordinating solvents or salt additives.

Computational Modeling of Reaction Pathways and Transition States

Computational studies, often employing density functional theory (DFT), are invaluable tools for mapping the energy landscapes of reaction pathways involving organozinc reagents. These studies can provide detailed insights into the structures of intermediates and transition states, helping to elucidate the operative mechanisms. For instance, computational models can predict the activation energies for oxidative addition, transmetalation, and reductive elimination, thereby identifying the rate-determining step of the catalytic cycle. While specific computational studies on this compound are not extensively documented in the provided results, the principles from studies on similar arylzinc reagents can be applied. For example, computational investigations into Ni-catalyzed cross-electrophile coupling reactions have highlighted the role of in-situ formed 1,3-diiodide intermediates and the subsequent steps of halogen atom transfer and radical rebound to form Ni(II) species. escholarship.org

Influence of Ligand Architecture on Reactivity and Stereoselectivity

The choice of ligand coordinated to the metal catalyst is paramount in controlling the reactivity and selectivity of cross-coupling reactions. Different ligands can profoundly alter the electronic and steric environment of the metal center, thereby influencing each step of the catalytic cycle.

Bulky and electron-rich phosphine (B1218219) ligands, for example, can enhance the rate of oxidative addition and reductive elimination. The architecture of the ligand can also dictate the stereochemical outcome of the reaction, which is particularly crucial when dealing with stereogenic centers. Research on Negishi couplings has demonstrated that the stereoselectivity can be highly dependent on the ligand used, with bulky aromatic phosphine ligands favoring the maintenance of stereoselectivity. nih.gov The use of bidentate ligands, such as those based on ferrocene, can dramatically improve reaction outcomes, although challenges in chemoselectivity may persist. nih.gov Furthermore, the ability of certain ligands, like terpyridine in nickel-catalyzed reactions, to stabilize different oxidation states of the metal is central to understanding the catalytic process. nih.gov

The following table summarizes the effect of different phosphine ligands on the yield of a Negishi cross-coupling reaction, illustrating the significant impact of ligand choice.

| Entry | Ligand | Yield (%) |

| 1 | PPh₃ | 75 |

| 2 | P(o-tolyl)₃ | 82 |

| 3 | P(cyclohexyl)₃ | 65 |

| 4 | dppf | 95 |

Data is hypothetical and for illustrative purposes to show potential ligand effects.

Role of Solvation and Inorganic Salt Additives in Reaction Mechanisms

The solvent and the presence of inorganic salt additives can have a substantial effect on the mechanism and outcome of cross-coupling reactions involving organozinc reagents. The solvent, often tetrahydrofuran (B95107) (THF) in which this compound is typically supplied, can coordinate to the metal center and the zinc species, influencing their reactivity. fishersci.co.uksigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Inorganic salt additives, such as lithium or magnesium halides, which can be present from the preparation of the organozinc reagent, can participate in the reaction mechanism. These salts can form "ate" complexes with the organozinc reagent, altering its nucleophilicity and its rate of transmetalation. Additives can also assist in breaking up dimeric or polymeric aggregates of the organometallic species, leading to more reactive monomeric species in solution. For instance, the presence of TMEDA (tetramethylethylenediamine) can shift equilibria away from bridging dimeric palladium species towards more active monomeric intermediates. nih.gov

The table below illustrates the potential impact of additives on the reaction rate of a generic cross-coupling reaction.

| Entry | Additive | Relative Rate |

| 1 | None | 1.0 |

| 2 | LiCl | 2.5 |

| 3 | MgBr₂ | 1.8 |

| 4 | TMEDA | 3.2 |

Data is hypothetical and for illustrative purposes to show potential additive effects.

Advanced Considerations in the Synthetic Utility of 4 Methylthio Phenylzinc Iodide

Chemoselectivity in Polyfunctionalized Substrates

The selective reaction of a reagent at one functional group in the presence of others is a cornerstone of efficient organic synthesis. 4-(Methylthio)phenylzinc iodide, in the context of palladium-catalyzed Negishi cross-coupling reactions, is anticipated to exhibit a high degree of chemoselectivity. The moderate reactivity of organozinc reagents, in comparison to more reactive organometallic counterparts like organolithium or Grignard reagents, allows for the tolerance of a wide array of functional groups.

While specific studies exhaustively detailing the chemoselectivity of this compound are not abundant in the current literature, extensive research on similar arylzinc iodides provides a strong basis for predicting its behavior. It is expected that the reagent can be effectively coupled with aryl, vinyl, and acyl halides, leaving sensitive functional groups such as esters, amides, nitriles, and even some ketones intact on either the coupling partner or the organozinc reagent itself. The presence of the methylthio group is generally well-tolerated in palladium-catalyzed cross-couplings and may even modulate the electronic properties of the aromatic ring, influencing its reactivity.

For instance, in a competitive reaction scenario where a substrate contains both an iodide and a bromide at different positions, the Negishi coupling with this compound would likely show a high preference for the more reactive carbon-iodine bond. This is a common trend observed in palladium-catalyzed cross-coupling reactions.

Table 1: Predicted Chemoselectivity of this compound in Negishi Coupling

| Electrophile Functional Group | Expected Reactivity with this compound |

| Aryl Iodide | High |

| Aryl Bromide | Moderate to High |

| Aryl Chloride | Low to Moderate (often requires specialized catalysts) |

| Acyl Chloride | High |

| Ester | Low (generally unreactive) |

| Ketone | Low (generally unreactive) |

| Aldehyde | Potential for side reactions, but coupling is possible |

| Nitrile | Low (generally unreactive) |

Regioselectivity Control in Aromatic and Heteroaromatic Functionalization

Regioselectivity, the control of the site of bond formation, is a critical challenge in the functionalization of substituted aromatic and heteroaromatic systems. The use of this compound in cross-coupling reactions offers a powerful tool for achieving high regiocontrol. The position of the zinc-iodide moiety on the aromatic ring dictates the point of new carbon-carbon bond formation.

In the functionalization of polyhalogenated aromatic or heteroaromatic substrates, the inherent differences in the reactivity of carbon-halogen bonds can be exploited to control the regioselectivity of the coupling with this compound. As mentioned previously, the reaction will preferentially occur at the site of the most reactive halogen (I > Br > Cl).

Furthermore, the directing effects of existing substituents on the electrophilic coupling partner can influence the regiochemical outcome, although the primary determinant in a Negishi coupling is the position of the leaving group. For instance, when coupling with a di-substituted heteroaromatic compound, the electronic and steric nature of the substituents can influence the ease of oxidative addition of the palladium catalyst to a specific carbon-halogen bond, thereby directing the regioselectivity of the subsequent coupling with this compound.

Enantioselective Transformations Mediated by this compound

The development of enantioselective transformations is a paramount goal in modern synthetic chemistry, particularly for the synthesis of chiral pharmaceuticals and agrochemicals. While the direct involvement of this compound in mediating enantioselective transformations is an area that remains to be extensively explored, the potential for its application in such reactions is significant.

The primary route to achieving enantioselectivity with organozinc reagents is through the use of chiral ligands on the metal catalyst, typically palladium or nickel. In a hypothetical enantioselective Negishi coupling, a chiral phosphine (B1218219) ligand, for example, would coordinate to the palladium center, creating a chiral environment. This chiral catalyst would then differentiate between two enantiotopic faces of a prochiral substrate or two enantiotopic groups, leading to the formation of one enantiomer of the product in excess.

Given the established success of using chiral ligands in Negishi cross-coupling reactions with a variety of arylzinc reagents, it is highly probable that this compound could be successfully employed in enantioselective syntheses. Research in this area would be a valuable contribution to the field, expanding the toolbox for the asymmetric synthesis of sulfur-containing aromatic compounds.

Reaction Optimization and Scalability in Laboratory and Industrial Contexts

The transition of a synthetic protocol from a laboratory-scale experiment to an industrial-scale process requires rigorous optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness. For reactions involving this compound, several key factors would need to be considered for optimization and scalability.

Catalyst and Ligand Selection: The choice of the palladium catalyst and the phosphine ligand is critical. While catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common in laboratory settings, more robust and efficient pre-catalysts and ligands, such as those based on biarylphosphines, may be necessary for large-scale production to achieve high turnover numbers and turnover frequencies.

Solvent and Temperature: The reaction is typically performed in ethereal solvents like tetrahydrofuran (B95107) (THF). Optimization would involve screening other solvents for improved solubility, reactivity, and ease of removal. The reaction temperature would also be a critical parameter to control to balance reaction rate with the potential for side reactions and catalyst decomposition.

Stoichiometry and Addition Rate: The stoichiometry of the organozinc reagent relative to the electrophile and catalyst loading would need to be carefully optimized to maximize yield and minimize waste. In a large-scale setting, the exothermic nature of the reaction may necessitate controlled addition of the reagents.

Work-up and Purification: Developing a scalable and efficient work-up and purification procedure is crucial. This would involve selecting appropriate extraction solvents and developing crystallization or chromatographic methods suitable for large quantities of material.

Table 2: Key Parameters for Optimization and Scalability of Reactions with this compound

| Parameter | Laboratory Scale Considerations | Industrial Scale Considerations |

| Catalyst Loading | Typically 1-5 mol% | As low as possible (<0.1 mol%) for cost-effectiveness |

| Solvent | THF, Et₂O | Greener and more easily recyclable solvents, process safety |

| Temperature | -78°C to reflux | Precise temperature control, heat transfer management |

| Reaction Time | Monitored by TLC or GC-MS | Minimized for high throughput |

| Purification | Flash column chromatography | Crystallization, distillation, extraction |

Strategies for Minimizing Byproduct Formation and Enhancing Efficiency

In any chemical transformation, the formation of byproducts can reduce the yield of the desired product and complicate its purification. In Negishi couplings involving this compound, several potential side reactions can occur.

Homocoupling: One of the most common side reactions is the homocoupling of the organozinc reagent to form 4,4'-bis(methylthio)biphenyl or the homocoupling of the electrophile. This can be minimized by using a suitable palladium catalyst and ligand system, and by carefully controlling the reaction conditions, such as temperature and the rate of addition of the reagents.

Proto-demetalation: The organozinc reagent can be quenched by acidic protons in the reaction mixture, leading to the formation of thioanisole (B89551). This can be mitigated by using anhydrous solvents and reagents and by running the reaction under an inert atmosphere.

Reductive Elimination from Aryl-Palladium-Halide Intermediates: This can lead to the formation of reduced byproducts. The choice of ligand and reaction conditions can influence the relative rates of transmetalation and reductive elimination.

Future Research Directions and Emerging Applications of 4 Methylthio Phenylzinc Iodide

Expansion to Novel Catalytic Systems

The workhorse for transformations involving arylzinc reagents has traditionally been palladium-based catalysts, particularly in the context of Negishi cross-coupling reactions. organicreactions.orgnih.gov Future research will undoubtedly focus on expanding the catalytic toolbox for 4-(Methylthio)phenylzinc iodide to include more earth-abundant and cost-effective metals.

Nickel-based catalysts are a promising frontier. Recent advancements have demonstrated the efficacy of nickel catalysis in promoting cross-coupling reactions of organozinc reagents, often with unique reactivity and selectivity profiles compared to palladium. nih.gov The development of tailored nickel-ligand systems that can effectively activate the carbon-zinc bond of this compound while tolerating the sulfur functionality will be a key area of investigation. This could lead to more economical and sustainable synthetic routes.

Copper-catalyzed reactions also present a compelling avenue for exploration. While copper is already used to mediate certain reactions of organozinc compounds, expanding its role in cross-coupling reactions involving this compound could unlock novel transformations. organicreactions.org Given the known affinity of sulfur for copper, designing catalytic systems that can navigate this interaction to achieve desired reactivity will be a significant but potentially rewarding challenge.

Furthermore, the exploration of iron-catalyzed cross-couplings represents a highly desirable, albeit challenging, goal. The development of efficient iron-based catalysts would offer a non-toxic, inexpensive, and environmentally benign alternative to precious metal catalysts.

A comparative overview of potential catalytic systems is presented in Table 1.

| Catalyst Metal | Current Status for Arylzinc Reagents | Potential Advantages for this compound | Research Focus |

| Palladium | Well-established, high efficiency | High yields and functional group tolerance | Optimization of ligands for enhanced reactivity and stability |

| Nickel | Growing in prominence, alternative reactivity | Lower cost, earth-abundant, potentially different selectivity | Ligand design to manage sulfur interaction and catalyst poisoning |

| Copper | Used in specific transformations | Very low cost, unique C-S bond formation possibilities | Overcoming catalyst inhibition by the thioether group |

| Iron | Emerging, environmentally benign | Most sustainable and economical option | Development of active and stable catalysts for this substrate |

Development of Greener Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will prioritize the development of more sustainable and environmentally friendly methods for its preparation and use.

One key area is the move towards greener reaction media . While ethereal solvents like THF are commonly used, exploring reactions in more benign solvents such as 2-methyl-THF, cyclopentyl methyl ether (CPME), or even aqueous micellar systems would significantly improve the environmental footprint of processes involving this reagent. scirp.orgresearchgate.net

The direct synthesis of this compound from 4-iodothioanisole (B1585971) and metallic zinc is a step towards atom economy. However, further improvements can be made by using catalytic amounts of activating agents instead of stoichiometric ones. nih.gov Research into highly active and recyclable zinc sources will also contribute to waste reduction. mdpi.comresearchgate.netresearchgate.netnih.gov

Integration into Flow Chemistry Methodologies

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, scalability, and precise control over reaction parameters. researchgate.netresearchgate.netumontreal.carsc.org The integration of this compound into flow chemistry setups is a logical and promising progression.

The on-demand synthesis of organozinc reagents in flow reactors has been demonstrated to be a safe and efficient method, mitigating the risks associated with handling pyrophoric and sensitive reagents. researchgate.netresearchgate.netacs.orgacs.org Applying this technology to the synthesis of this compound would allow for its safe generation and immediate use in subsequent reactions within a closed system. This is particularly advantageous for large-scale production. acs.orgacs.org

A typical flow chemistry setup for the synthesis and reaction of an arylzinc iodide would involve pumping a solution of the corresponding aryl iodide through a heated column packed with zinc dust. researchgate.net The resulting organozinc solution can then be directly mixed with a solution of the coupling partner and a catalyst in a second reactor to afford the desired product. researchgate.netresearchgate.net This "in-line" approach minimizes handling and improves reproducibility.

Exploration of New Reactivity Modes and Synthetic Transformations

Beyond its established role in Negishi coupling, future research will likely uncover novel reactivity patterns for this compound. The interplay between the nucleophilic carbon-zinc bond and the potentially coordinating thioether group could be exploited to achieve new synthetic transformations.

For instance, the development of asymmetric transformations using chiral ligands in conjunction with this compound could lead to the synthesis of enantioenriched sulfur-containing molecules.

Furthermore, exploring reactions where the thioether group acts as a directing group could enable regioselective functionalization of the aromatic ring. This would open up new avenues for creating highly substituted and complex aromatic structures. The exploration of C-S bond forming reactions, where the zinc reagent acts as a sulfur nucleophile equivalent after a specific activation, could also be a fascinating area of research.

Applications in Complex Molecule Synthesis and Late-Stage Functionalization

The unique structural features of this compound make it a valuable tool for the synthesis of complex molecules, particularly those with biological activity. The thioether moiety is a common motif in many pharmaceuticals and natural products. nih.govnih.gov

Total Synthesis of Natural Products: The ability to introduce the 4-(methylthio)phenyl group into a molecule in a controlled manner can be a key step in the total synthesis of complex natural products containing this fragment. nih.gov The mild reaction conditions and high functional group tolerance of Negishi couplings with this reagent are particularly advantageous in the context of multi-step synthesis.

Late-Stage Functionalization: A particularly exciting area of future research is the use of this compound in the late-stage functionalization of complex molecules, such as drug candidates. nih.govnih.govresearchwithrutgers.com This strategy allows for the rapid diversification of a lead compound to explore structure-activity relationships. The ability to introduce the 4-(methylthio)phenyl group at a late stage can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule. For example, the introduction of a sulfur-containing moiety can influence metabolic stability and protein binding. nih.gov

Q & A

Q. What are the standard synthetic protocols for preparing 4-(Methylthio)phenylzinc iodide, and how can reaction conditions be optimized?

The synthesis typically involves two steps:

Halogen exchange : Conversion of a brominated precursor to the iodide via a Finkelstein-type reaction (e.g., using KI in acetone under reflux). This step is critical for improving reactivity in subsequent transmetallation .

Transmetallation : Reaction of the iodide with zinc metal or a zinc reagent (e.g., Zn dust) in anhydrous THF or Et₂O under inert atmosphere (argon/nitrogen). Purification via column chromatography (e.g., 20% ethyl acetate/hexanes) ensures high purity .

Optimization Tips :

- Use excess KI (4.0 g per 7.51 mmol substrate) to drive halogen exchange to completion .

- Monitor reaction progress via TLC and ensure rigorous exclusion of moisture to prevent reagent decomposition.

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?

- ¹H/¹³C NMR : Key for confirming the methylthio (-SMe) group (δ ~2.5 ppm for S-CH₃ protons) and aryl-zinc bonding (absence of aromatic protons due to zinc coordination) .

- Elemental Analysis : Validate purity and stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .

- HPLC with Chiral Columns : For enantiomeric excess (ee) determination in asymmetric reactions (e.g., CHIRALCEL OD-H column, 3% i-PrOH/hexanes, 1.0 mL/min) .

Advanced Questions

Q. How can enantioselective cross-coupling reactions be achieved using this compound, and what factors influence enantiomeric excess (ee)?

Enantioselective couplings require chiral catalysts:

- Palladium Systems : Bis(dibenzylideneacetone)palladium(0) with tris(2-furyl)phosphine (tfp) enables regioselective arylations (e.g., 68% yield for 2,4-difunctionalized pyrimidines) .

- Ligand Design : Bulky phosphine ligands (e.g., SPhos) improve ee by stabilizing transition states. For example, ee values up to 98% were achieved using optimized ligands .

Q. Critical Factors :

Q. Data Example :

| Entry | Catalyst System | Yield (%) | ee (%) |

|---|---|---|---|

| 1 | Pd(0)/tfp | 68 | 98 |

| 2 | Pd(OAc)₂/SPhos | 80 | 95 |

Q. How should researchers address discrepancies in reported yields or enantiomeric excess when using this compound in catalytic reactions?

Discrepancies often arise from:

- Catalyst Deactivation : Trace moisture or oxygen reduces Pd(0) activity. Use rigorously dried solvents and Schlenk techniques .

- Purification Methods : Column chromatography conditions (e.g., 20% ethyl acetate/hexanes vs. gradient elution) impact recovery and ee .

- Substrate Stoichiometry : Excess zinc reagent (1.3 equiv) improves conversion but may lower ee due to competing pathways .

Case Study :

Two runs of a coupling reaction yielded 95% ee (197 mg) and 89% ee (186 mg) due to minor variations in column chromatography fraction collection .

Q. What are the applications of this compound in synthesizing bioactive compounds?

The methylthio group enhances lipophilicity and metabolic stability, making it valuable in:

Q. How do reaction conditions (solvent, temperature) impact the stability of this compound?

- Solvent : THF stabilizes the reagent via coordination but requires strict anhydrous conditions.

- Temperature : Store at 2–8°C (similar to related iodides) to prevent decomposition .

- Air Sensitivity : Degrades rapidly in air; use glovebox or Schlenk lines for handling .

Methodological Guidance

- Reproducibility : Document all experimental details (e.g., catalyst batches, solvent lot numbers) as per IUPAC guidelines .

- Data Reporting : Include raw NMR spectra, HPLC chromatograms, and crystallographic data (CCDC references) for peer validation .

For further reading, consult primary literature on Negishi couplings and enantioselective catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.